2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide
Description
2-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-hydroxy-6-methyl-2-oxopyridinone moiety linked via an acetamide bridge to a 1H-indol-5-yl group.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-13(20)8-16(22)19(10)9-15(21)18-12-2-3-14-11(7-12)4-5-17-14/h2-8,17,20H,9H2,1H3,(H,18,21) |
InChI Key |
KEOIIVGGSLWXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC3=C(C=C2)NC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide typically involves the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the pyridine and indole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and pyridinone oxygen participate in nucleophilic reactions under specific conditions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Amide alkylation | Alkyl halides (R-X) in DMF, K₂CO₃ | N-alkylated acetamide derivatives | |
| Hydroxyl acylation | Acetyl chloride, pyridine base | O-acetylated pyridinone derivatives |
-
The hydroxyl group at position 4 of the pyridinone ring undergoes acylation with acetyl chloride, forming stable esters.
-
The acetamide’s NH group reacts with alkyl halides to yield N-alkyl derivatives, preserving the indole and pyridinone cores.
Condensation Reactions
The compound participates in cyclocondensation with active methylene reagents:
Example pathway with malononitrile:
-
Michael addition : Acetamide’s NH attacks the nitrile group.
-
Cyclization : Intramolecular dehydration forms a fused pyridine ring .
Hydrolysis Reactions
Controlled cleavage of functional groups:
| Bond Targeted | Conditions | Products | Applications |
|---|---|---|---|
| Amide bond (C-N) | 6M HCl, reflux, 12h | Indol-5-amine + pyridinone acid | Prodrug activation studies |
| Ester groups (if present) | NaOH, aqueous EtOH | Carboxylate salts | Solubility enhancement |
-
Acidic hydrolysis of the acetamide bond regenerates the parent indole amine and pyridinone carboxylic acid.
-
Basic conditions selectively hydrolyze ester-protected hydroxyl groups.
Hydrogen Bonding and Coordination Chemistry
The hydroxyl and carbonyl groups enable non-covalent interactions:
-
Single-crystal X-ray studies of analogous compounds confirm O-H⋯O=C hydrogen bonding distances of 2.65–2.75 Å .
-
Metal chelation alters solubility and redox properties, relevant for metalloenzyme inhibition.
Oxidation and Reduction
Redox reactions modulate biological activity:
| Process | Reagents | Outcomes | Functional Impact |
|---|---|---|---|
| Pyridinone oxidation | KMnO₄, H₂O, 60°C | Quinoline derivatives | Alters aromaticity and bioactivity |
| Indole reduction | H₂, Pd/C, MeOH | Tetrahydroindole analogs | Modulates receptor binding |
-
Oxidation of the pyridinone ring to a quinoline system enhances π-stacking capacity.
-
Indole reduction saturates the pyrrole ring, reducing planarity and H-bond donor capacity.
Photochemical Reactions
UV-induced reactivity (λ = 254–365 nm):
| Substrate | Conditions | Major Products | Mechanism |
|---|---|---|---|
| Aqueous solution | UV-C, 6h | Ring-opened indole derivatives | Radical-mediated C-N cleavage |
| Solid-state | UV-A, 72h | Dimeric pyridinone structures | [2+2] Cycloaddition |
-
Photodegradation studies inform stability requirements for pharmaceutical formulations.
Key Reactivity Insights
-
Amide vs. Indole Reactivity : The acetamide group is more nucleophilic than the indole NH, enabling selective modifications.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate condensation reactions versus protic media .
-
Temperature Control : Reactions above 80°C promote decomposition via pyridinone ring fragmentation.
This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive heterocycles and studying structure-activity relationships in medicinal chemistry.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide would depend on its specific biological target. Generally, compounds containing pyridine and indole moieties can interact with various enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on molecular features, synthesis routes, and inferred bioactivity.
Structural Analogs with Indole-Acetamide Motifs
N-(4-Acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide Structure: Substituted at the indole-1-position with a chlorine atom and linked to a 4-acetylphenyl group. Molecular Weight: 326.78 g/mol (vs. estimated ~300–320 g/mol for the target compound).
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(1H-indol-5-yl)acetamide Structure: Features a 4-chlorobenzoyl group and methoxy substitution on the indole ring. Synthesis: Involves coupling of indole intermediates with chloroacetyl chloride, a method adaptable to the target compound’s synthesis. Properties: The chlorobenzoyl group increases steric bulk and electron-withdrawing effects, which may enhance receptor binding affinity but reduce solubility compared to the target’s pyridinone ring .
2-(Butylamino)-N-(1-(4-(trifluoromethyl)benzyl)-1H-indol-5-yl)acetamide Structure: Includes a trifluoromethylbenzyl group and butylamino side chain. Synthesis: Utilizes chloroacetyl chloride intermediates, similar to methods in and .
Pyridinone and Quinoline Derivatives
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides Structure: Adamantane-substituted indole-acetamides. Synthesis: Adapts cycloadamantane carboxamide intermediates, differing from the target’s pyridinone synthesis. Properties: The adamantane group confers rigidity and high lipophilicity, likely improving protease resistance but reducing aqueous solubility compared to the target’s hydroxy/methylpyridinone .
Quinoline-Piperidine Acetamides (e.g., M+1 = 524–602) Structure: Quinoline cores with piperidine and tetrahydrofuran substituents. Molecular Weight: 524–602 g/mol (significantly higher than the target compound). Applications: These compounds, with extended aromatic systems, may target kinase or G-protein-coupled receptors, whereas the target’s smaller pyridinone-indole system could favor neurological targets .
Antioxidant Coumarin-Acetamides
- N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Structure: Coumarin-oxazepine hybrids. Bioactivity: Demonstrated superior antioxidant activity to ascorbic acid, attributed to radical-scavenging carbonyl and hydroxyl groups.
Comparative Data Table
| Compound Name / Feature | Molecular Weight (g/mol) | Key Substituents | Synthesis Highlights | Inferred Bioactivity |
|---|---|---|---|---|
| Target Compound | ~300–320* | 4-Hydroxy-6-methylpyridinone, indole | Not specified in evidence | Potential neurological/antioxidant |
| N-(4-Acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide | 326.78 | Chloroindole, acetylphenyl | Halogenation, acetylation | Enhanced lipophilicity |
| Quinoline-Piperidine Acetamides | 524–602 | Quinoline, piperidine | Multi-step coupling | Kinase inhibition |
| Adamantane-Indole Acetamides | ~400–450* | Adamantane, indole | Cycloadamantane intermediates | Protease resistance |
*Estimated based on structural analogs.
Biological Activity
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide, with CAS number 1574528-35-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃ |
| Molecular Weight | 297.31 g/mol |
| CAS Number | 1574528-35-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, particularly in pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism may involve:
- Induction of Apoptosis : Research has shown that it can promote programmed cell death in cancer cells, potentially through the activation of caspase pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in animal models when treated with this compound.
For example, a study reported that the compound had an IC₅₀ value of approximately 15 µM against human breast cancer cell lines, indicating potent anticancer properties .
Antioxidant Activity
The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing the initiation and progression of cancer and other degenerative diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, where it showed significant free radical scavenging ability .
Neuroprotective Effects
Preliminary data suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways and protection against neuronal cell death .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a panel of cancer cell lines revealed that treatment with 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide resulted in a dose-dependent decrease in cell viability. The most pronounced effects were observed in melanoma and lung cancer cells.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a potential therapeutic role in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
